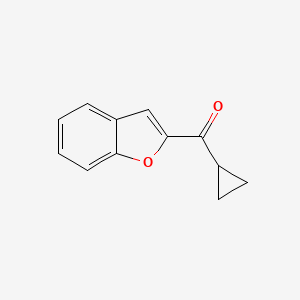

2-Cyclopropanecarbonyl-1-benzofuran

Overview

Description

Synthesis Analysis

The synthesis of benzofuran compounds like 2-Cyclopropanecarbonyl-1-benzofuran involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Molecular Structure Analysis

The molecular formula of this compound is C12H10O2, and its molecular weight is 186.21 g/mol . The InChI code is 1S/C12H10O2/c13-12(8-5-6-8)11-7-9-3-1-2-4-10(9)14-11/h1-4,7-8H,5-6H2 .Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Another reaction involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields .Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Synthesis

A novel approach for synthesizing bicyclic heterocycles, such as indoles, benzofurans, and chromenes, involves using 2-Cyclopropanecarbonyl-1-benzofuran derivatives. This method, which leverages alkene isomerization and enamide-ene or diene metathesis, facilitates the construction of these compounds with a chiral cyclopropane substituent at the 2-position, highlighting its versatility in creating complex molecular architectures (Kobayashi, Arisawa, & Shuto, 2011).

Cyclopropanation and Ring-Opening Reactions

The Cu(I)-catalyzed domino reaction of 3-cyclopropylideneprop-2-en-1-ones showcases an intriguing route to benzofuran-7(3aH)-one derivatives. This process involves cycloisomerization followed by sequential bimolecular cycloaddition, showcasing the compound's utility in synthesizing structurally complex molecules with both three- and four-membered rings (Miao, Cao, Zhang, Huang, & Wu, 2013).

Catalysis and Annulation Reactions

The development of proton/metal-catalyzed tandem benzofuran annulation/carbene transfer reactions further illustrates the compound's role in synthesizing benzofuryl-substituted cyclopropanes. This process, supported by DFT-based computational studies, highlights the compound's potential in catalysis and organic synthesis, offering a pathway through key intermediates like o-quinone methide and benzofuryl carbene (Ma, Chen, Fu, Zhang, Wu, Jiang, & Zhu, 2016).

Applications in Drug Development

The incorporation of the cyclopropyl fragment, as seen in compounds like this compound, into drug molecules is increasingly recognized for its ability to enhance drug properties. This includes improving potency and reducing off-target effects, underlining the cyclopropyl group's significant impact on the pharmacokinetic and pharmacodynamic profiles of drugs (Talele, 2016).

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been found to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been associated with a wide range of advantageous biological and pharmacological characteristics .

Properties

IUPAC Name |

1-benzofuran-2-yl(cyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(8-5-6-8)11-7-9-3-1-2-4-10(9)14-11/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXNYODYQKTLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)

![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)

![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1522530.png)